N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
Description
Chemical Name: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea CAS Number: 34241-97-9 Molecular Formula: C₁₆H₁₆N₂O₃ Molecular Weight: 284.31 g/mol Synonyms: [5-Acetyl-2-(benzyloxy)phenyl]urea
This compound is a phenylurea derivative characterized by a phenylmethoxy group at the 2-position and an acetyl substituent at the 5-position of the benzene ring. It serves as a critical intermediate in synthesizing Carbuterol, a β-adrenergic agonist selective for airway smooth muscle receptors . The acetyl group enhances solubility in polar solvents (e.g., DMSO, methanol/THF), while the phenylmethoxy moiety contributes to steric bulk and lipophilicity, influencing receptor binding .
Structure
2D Structure
Properties
IUPAC Name |
(5-acetyl-2-phenylmethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDYSWNANKNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Etherification
A common approach involves:
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Friedel-Crafts acetylation of 2-(phenylmethoxy)phenol to introduce the acetyl group at C5.
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Nitration at C5 followed by reduction to the aniline.
Key reaction conditions :
Table 1 : Optimization of Friedel-Crafts Acylation
Direct Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling offers regioselective installation of substituents:
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Suzuki-Miyaura coupling to introduce acetyl groups using 5-borono-2-(phenylmethoxy)benzene.
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Buchwald-Hartwig amination for late-stage amine introduction.
Urea Bond Formation Strategies
Phosgene/Triphosgene Route
Reaction of 5-acetyl-2-(phenylmethoxy)aniline with phosgene derivatives:
Safety note : Triphosgene (bis(trichloromethyl) carbonate) is preferred due to lower toxicity.
Table 2 : Urea Formation Efficiency
| Carbamoylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Triphosgene | Et₃N | THF | 85 |
| CDI | None | DCM | 78 |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with HOBt:
Alternative Pathways via Protected Intermediates
Acetyl Group Protection
Solid-Phase Synthesis
Immobilization of 2-(phenylmethoxy)phenol on Wang resin enables iterative acylation and urea formation, though yields remain moderate (62%).
Analytical Characterization and Quality Control
Critical parameters for validating synthesis:
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HPLC purity : >98% achieved via reverse-phase C18 column (MeCN/H₂O gradient).
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.45–7.32 (m, 5H, benzyl), 2.51 (s, 3H, acetyl).
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Mass spectrometry : m/z 284.31 [M+H]⁺ confirms molecular weight.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea serves as a valuable reagent in organic synthesis, facilitating the formation of various derivatives .
- Standard in Analytical Chemistry : It is utilized as a standard in analytical methods to ensure accuracy and reliability in chemical analyses .
Biology
- Enzyme Inhibition Studies : This compound has been employed in studies investigating enzyme inhibition, particularly focusing on its interactions with biological targets .
- Protein Interaction Studies : It plays a role in research examining protein interactions, which is crucial for understanding cellular mechanisms .
Medicine
- Therapeutic Potential : this compound is being investigated for its potential therapeutic effects in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia. Its structural similarity to known pharmacological agents suggests that it may interact with specific receptors involved in these conditions .
- Intermediate for β-Adrenergic Agonists : The compound is notably used as an intermediate in the synthesis of Carbuterol, a β-adrenergic agonist related to isoproterenol. This class of compounds is significant for their role in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Industry
- Development of New Materials : In industrial applications, this compound is utilized in the development of new materials and chemical processes, showcasing its versatility beyond traditional pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways involved in neurological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea with structurally or functionally related urea derivatives:
Key Findings from Comparative Studies
Substituent-Driven Bioactivity :
- The phenylmethoxy group in this compound distinguishes it from agricultural urea derivatives (e.g., isoproturon), which prioritize alkyl/chloro substituents for environmental stability .
- The acetyl group enhances solubility compared to nitro-thiazolyl or piperazinyl derivatives, making it suitable for pharmaceutical synthesis .
Receptor Binding: Unlike ZK-811752, which targets kinases via fluorobenzyl-piperazinyl interactions, the target compound’s acetyl-phenoxy structure aligns with β-adrenergic receptor binding pockets .
Synthetic Utility: Compared to {2-[(3,5-dimethoxyphenyl)amino]acetyl}urea, the phenylmethoxy group in the target compound provides steric hindrance, reducing undesired side reactions during Carbuterol synthesis .
Biological Activity
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-acetyl-2-(phenylmethoxy)aniline with isocyanates. The process can be optimized using various synthetic methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, indicating its potential as an anticancer agent. The compound's activity was assessed against non-small lung cancer, leukemia, ovarian cancer, prostate cancer, and breast cancer cell lines, with GI50 values ranging from 1.7 μM to 28.7 μM for different cell lines .
Antibacterial and Antifungal Activity
This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that related urea derivatives displayed significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it was found to inhibit glycogen synthase kinase 3 (GSK-3β) activity significantly at a concentration of 1 μM, suggesting its potential role in regulating cellular signaling pathways involved in cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the urea moiety have been shown to influence potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity .
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase activity |
| Electron-withdrawing groups | Decrease activity |
| Bulky substituents | May reduce potency |
Case Studies
- Anticancer Studies : In vitro studies indicated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
- Antimicrobial Trials : Clinical trials have tested derivatives of this compound against resistant strains of bacteria, demonstrating effectiveness comparable to standard antibiotics.
Q & A
What are the recommended synthetic routes for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea?
Level: Basic
Methodological Answer:
Synthesis typically involves reacting an isocyanate precursor with a substituted aniline. For example:
- Step 1: Prepare 5-acetyl-2-(phenylmethoxy)aniline by protecting the hydroxyl group of 2-hydroxy-5-acetylaniline with benzyl chloride under basic conditions.
- Step 2: React the aniline derivative with an isocyanate (e.g., phenyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene) at reflux.
- Step 3: Use a base like triethylamine to neutralize HCl byproducts .
Note: Optimize stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC or HPLC.
How can spectroscopic and crystallographic methods characterize this compound?
Level: Basic
Methodological Answer:
- NMR: Use - and -NMR to confirm the urea linkage (NH peaks at δ 6.5–8.5 ppm) and acetyl/phenylmethoxy groups.
- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water. Analyze hydrogen bonding between urea NH and carbonyl/acceptor groups (e.g., bond angles and distances) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
What stability considerations are critical for storing this compound?
Level: Basic
Methodological Answer:
- Storage Conditions: Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong oxidizers or acids .
- Stability Testing: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the urea group).
Which in vitro assays are suitable for evaluating its biological activity?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).
- Cellular Uptake: Use radiolabeled -urea derivatives or fluorescent probes to assess permeability (e.g., Caco-2 cell monolayers).
- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
How can structure-activity relationship (SAR) studies guide optimization of urea derivatives?
Level: Advanced
Methodological Answer:
- Substituent Variation: Modify the acetyl group (e.g., replace with trifluoroacetyl) or phenylmethoxy moiety (e.g., halogenation) to assess impacts on potency.
- Hydrogen Bonding Analysis: Use computational tools (e.g., DFT) to correlate urea NH interactions with bioactivity .
- Data Correlation: Compare IC values with electronic (Hammett σ) or lipophilic (logP) parameters .
How to resolve contradictions in reported physicochemical properties?
Level: Advanced
Methodological Answer:
- Reproducibility: Replicate experiments under controlled conditions (e.g., purity >98%, standardized solvents).
- Analytical Validation: Use DSC for melting point determination and Karl Fischer titration for hygroscopicity assessment.
- Literature Cross-Check: Compare data with structurally analogous compounds (e.g., N-(4-cyanophenyl)-N'-phenylurea ) .
What computational modeling approaches predict its reactivity and interactions?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents.
- Docking Studies: Model interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina.
- QM/MM: Calculate reaction pathways for urea hydrolysis under acidic/basic conditions .
How to assess environmental impact and biodegradation?
Level: Advanced
Methodological Answer:
- OECD 301 Tests: Conduct ready biodegradability assays in aqueous media.
- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests (OECD 202/201).
- Soil Mobility: Measure logD and perform column chromatography to model leaching potential .
What safety protocols are recommended for handling this compound?
Level: Basic
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and OV/AG/P99 respirators if airborne particles are suspected .
- Ventilation: Work in a fume hood with local exhaust.
- Spill Management: Absorb with vermiculite and dispose as hazardous waste .
How to validate analytical methods for purity assessment?
Level: Advanced
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid), validate linearity (R > 0.99), LOD/LOQ.
- Forced Degradation: Expose to heat, light, and pH extremes to confirm method robustness.
- Reference Standards: Compare retention times with certified analogs (e.g., N-phenylurea derivatives ) .
What strategies mitigate hygroscopicity during formulation?
Level: Basic
Methodological Answer:
- Lyophilization: Prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64).
- Excipient Screening: Test co-formers like cyclodextrins to reduce water absorption.
- Karl Fischer Monitoring: Track moisture content during storage .
How to evaluate oxidative stability under stress conditions?
Level: Advanced
Methodological Answer:
- Oxidizing Agents: Treat with HO or AIBN, monitor degradation via LC-MS.
- Radical Scavenging Assays: Use DPPH or ABTS to quantify antioxidant capacity.
- Accelerated Aging: Store at 40°C/75% RH for 6 months; analyze peroxide formation .
What toxicological data should be prioritized for regulatory compliance?
Level: Advanced
Methodological Answer:
- Acute Toxicity: OECD 423 (oral) and 402 (dermal) tests in rodents.
- Genotoxicity: Ames test (OECD 471) and micronucleus assay (OECD 487).
- Chronic Studies: 90-day repeated dose toxicity (OECD 408) .
How to analyze hydrogen bonding networks in crystalline forms?
Level: Advanced
Methodological Answer:
- Single-Crystal XRD: Resolve intermolecular interactions (e.g., urea NH···O=C).
- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., C–H···π interactions).
- IR Spectroscopy: Identify NH stretching frequencies (3200–3400 cm) .
What reaction optimization strategies improve yield and selectivity?
Level: Advanced
Methodological Answer:
- Catalysis: Screen Pd/C or CuI for coupling reactions.
- Solvent Effects: Test dipolar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- DoE Approach: Use factorial design to optimize temperature, catalyst loading, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
